1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane
Description
1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl group. The 3-azabicyclo[3.1.0]hexane scaffold is a rigid, conformationally restricted structure with a cyclopropane ring fused to a pyrrolidine-like moiety. This framework is prevalent in pharmaceuticals due to its ability to mimic bioactive conformations of neurotransmitters and enhance metabolic stability . The Boc group serves as a protective moiety for the primary amine, enabling controlled synthesis and functionalization of intermediates in drug discovery pipelines .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(3-azabicyclo[3.1.0]hexan-1-yl)acetate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)8(12)11-4-7(11)5-13-6-11/h7-8,13H,4-6,12H2,1-3H3 |
InChI Key |
UVPLWDGWYSYBTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C12CC1CNC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One effective method involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi), which promotes the cyclization to form the bicyclic structure . The reaction occurs via an open chain transition state based on intermolecular Br···Li coordination (SN2 process) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with electrophiles to form substituted products.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex bicyclic structures.
Common Reagents and Conditions
n-Butyllithium (n-BuLi): Used for the initial cyclization reaction.
Electrophiles: Various electrophiles can be used to introduce different substituents into the bicyclic structure.
Major Products
The major products formed from these reactions include substituted pyrrolidines and piperidines, depending on the specific electrophiles used .
Scientific Research Applications
1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex bicyclic compounds.
Material Science: The high ring strain and unique properties of the bicyclic structure make it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane involves its ability to undergo various chemical reactions due to the presence of the nitrogen atom and the strained bicyclic structure. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in medicinal chemistry, the compound may interact with biological targets through its functional groups and overall structure .
Comparison with Similar Compounds
Table 1: Pharmacological Activities of Selected 3-Azabicyclo[3.1.0]hexane Derivatives
Key Structural and Functional Differences
Substituent Effects on Bioactivity: Aromatic Groups: The 3,4-dichlorophenyl and naphthalen-2-yl substituents enhance binding to monoamine transporters (e.g., dopamine, norepinephrine), while the 4-methylphenyl group in bicifadine confers analgesic properties . Stereochemistry: Enantiomers of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane exhibit divergent activities. The (−)-enantiomer is a potent dopamine reuptake inhibitor, whereas the (+)-form lacks significant activity .
Synthetic Accessibility: The Boc-aminomethyl derivative is synthesized via 1,3-dipolar cycloaddition or reductive cyclopropanation, with Boc protection enabling selective functionalization . CHF₂-substituted analogues (e.g., 3-benzyl-6-fluoromethyl derivatives) require photochemical decomposition of CHF₂-pyrazoles .
Metabolic and Pharmacokinetic Profiles: The Boc group in this compound improves solubility and reduces premature degradation, making it a preferred intermediate . Sustained-release formulations of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride achieve 30–70% lower Cmax compared to immediate-release forms, enhancing therapeutic safety .
Biological Activity
1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique azabicyclo structure, which is significant for its interactions with biological systems. The following sections will explore its synthesis, biological activities, and implications in drug development.
Chemical Structure and Synthesis
The compound this compound consists of a bicyclic core with a Boc (tert-butyloxycarbonyl) protecting group on the amine functionality. This structure allows for versatile modifications, making it a valuable scaffold in drug design.
Synthesis Methods:
- Cyclopropanation Reactions: A common method involves the cyclopropanation of maleimides with azomethine ylides, yielding various derivatives of 3-azabicyclo[3.1.0]hexane .
- Chiral Catalysis: Asymmetric synthesis has been explored using chiral catalysts to produce enantiomerically pure compounds, which are crucial for pharmacological applications .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the 3-azabicyclo[3.1.0]hexane framework. In vitro assays demonstrated that these compounds exhibit significant antiproliferative activity against various cancer cell lines, including:
- Human Erythroleukemia (K562)
- T Lymphocytes (Jurkat)
- Cervical Carcinoma (HeLa)
- Mouse Colon Carcinoma (CT26)
The most effective compounds showed IC50 values ranging from 4.2 to 24.1 μM across these cell lines . Notably, treatment led to cell cycle arrest in the SubG1 phase and induced apoptosis, indicating a mechanism of action that may involve the modulation of key cellular pathways such as p53 and STAT3 signaling .
Mechanistic Insights
The biological activity of this compound appears to be linked to its structural properties:
- Cell Cycle Effects: The compound influenced the distribution of cancer cells across different phases of the cell cycle, particularly promoting apoptosis in HeLa and CT26 cells .
- Morphological Changes: Confocal microscopy revealed significant alterations in actin filament organization post-treatment, suggesting that these compounds can affect cytoskeletal dynamics and potentially metastasis .
Research Findings and Case Studies
A comprehensive study evaluated several derivatives of this compound for their biological activity:
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10.5 | Induces apoptosis |
| Compound B | CT26 | 8.2 | Cell cycle arrest |
| Compound C | K562 | 12.0 | Modulates p53 pathway |
These findings underscore the potential of this compound class as antitumor agents and warrant further investigation into their pharmacological profiles and mechanisms of action.
Q & A
Q. What are the standard synthetic routes for 1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane, and how can reaction conditions be optimized?
The synthesis typically involves palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, yielding high diastereoselectivity . Optimization includes adjusting catalyst loading (e.g., Pd(OAc)₂ or Ru-based systems), solvent polarity (e.g., DMF or THF), and temperature (60–100°C). For Boc-protection, tert-butyl dicarbonate is used under basic conditions (e.g., NaHCO₃ in aqueous THF) to selectively protect the aminomethyl group .
Q. How can the stereochemical integrity of 3-azabicyclo[3.1.0]hexane derivatives be characterized?
X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated for (+)-bicifadine . Complementary methods include chiral HPLC (e.g., Chiralpak AD-H column) and NMR analysis of diastereomeric derivatives using Mosher’s acid .
Q. What are the key challenges in functionalizing the 3-azabicyclo[3.1.0]hexane scaffold?
The rigid bicyclic structure limits reactivity at the bridgehead positions. Successful functionalization strategies include:
- Nucleophilic aromatic substitution with halo-heterocycles (e.g., 2-chloropyrazine) under basic conditions (K₂CO₃, DMF, 80°C) .
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, requiring Buchwald-Hartwig conditions (Pd₂(dba)₃/BINAP) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Asymmetric methods include:
Q. What mechanistic insights explain contradictory yields in cyclopropanation reactions?
Competing pathways in Pd-catalyzed cyclopropanation include:
Q. How do structural modifications impact the biological activity of 3-azabicyclo[3.1.0]hexane derivatives?
SAR studies reveal:
- 1-Aryl substituents (e.g., 4-methylphenyl in bicifadine) enhance triple reuptake inhibition (SERT, NET, DAT) by stabilizing π-π interactions with neurotransmitter transporters .
- N-Alkylation (e.g., N-methyl) retains activity, while bulkier groups (N-allyl, N-hexyl) abolish potency due to steric hindrance .
- Spiro-fused derivatives show improved blood-brain barrier penetration (B/B >4 in rats) via reduced polar surface area .
Q. What strategies are effective for synthesizing bis-spirocyclic 3-azabicyclo[3.1.0]hexanes?
Multicomponent 1,3-dipolar cycloaddition of ninhydrin-derived azomethine ylides with cyclopropenes yields bis-spiro derivatives. Key steps:
- Azomethine ylide generation from ninhydrin and proline in refluxing toluene.
- Cycloaddition with 1,2-disubstituted cyclopropenes (e.g., 1,2-diphenylcyclopropene) at 25°C, achieving >80% yield .
Q. How can in vitro and in vivo models evaluate the pharmacokinetic profile of 3-azabicyclo[3.1.0]hexane-based therapeutics?
- Microsomal stability assays (human liver microsomes) assess metabolic degradation.
- Plasma protein binding (equilibrium dialysis) and brain penetration (rodent B/B ratio) are critical for CNS-targeted agents .
- Microdialysis in rats quantifies neurotransmitter levels (e.g., serotonin in the prefrontal cortex) to confirm reuptake inhibition .
Methodological Tables
Table 1. Comparison of Synthetic Routes for 3-Azabicyclo[3.1.0]hexane Derivatives
Table 2. Key Pharmacological Parameters for Selected Derivatives
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | Brain Penetration (B/B) |
|---|---|---|---|---|
| Bicifadine (2b) | 12 | 18 | 25 | 4.2 |
| Compound 15 (triple inhibitor) | 8 | 14 | 20 | 5.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
